molecular formula C10H18BrNOSSi B8265029 2-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole

2-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole

Cat. No.: B8265029
M. Wt: 308.31 g/mol
InChI Key: ZXPPHJNNFJSETQ-UHFFFAOYSA-N
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Description

2-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole is a specialized brominated thiazole derivative protected by a tert-butyldimethylsilyl (TBDMS) ether group. This compound serves as a versatile and critical synthetic intermediate in advanced medicinal chemistry and drug discovery research, particularly in the development of novel antiviral therapeutics . The primary research value of this compound lies in its application in Structure-Based Drug Design (SBDD) for optimizing HIV-1 entry antagonists. The bromine atom at the 2-position of the thiazole ring acts as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to construct diverse chemical libraries . The TBDMS-protected hydroxymethyl group at the 5-position is a key structural feature hypothesized to enhance interactions with viral targets; studies on analogous compounds suggest that a hydroxymethyl group at this position on the thiazole ring can form critical hydrogen bonds with residues like Met426 on the HIV-1 glycoprotein gp120, a interaction crucial for improving antiviral potency and achieving broad-spectrum activity against diverse clinical isolates . This makes it a valuable building block for probing structure-activity relationships (SAR) and optimizing the pharmacokinetic and binding properties of lead compounds targeting the Phe43 cavity of gp120 . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(2-bromo-1,3-thiazol-5-yl)methoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNOSSi/c1-10(2,3)15(4,5)13-7-8-6-12-9(11)14-8/h6H,7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPPHJNNFJSETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNOSSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Silylation Reagents and Conditions

The alcohol precursor, 5-(hydroxymethyl)thiazole, is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) under anhydrous conditions. Imidazole or 4-dimethylaminopyridine (DMAP) is typically employed as a base to scavenge HCl, driving the reaction to completion. For example:

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

  • Temperature: 0°C to room temperature

  • Reaction Time: 4–12 hours.

The reaction efficiency exceeds 90% when conducted under inert atmospheres, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Mechanistic Considerations

Silylation proceeds via nucleophilic attack of the alcohol oxygen on the electrophilic silicon center in TBDMS-Cl. The bulky tert-butyl groups hinder subsequent nucleophilic substitutions, ensuring stability during bromination. Side reactions, such as over-silylation or decomposition, are mitigated by stoichiometric control and rigorous exclusion of moisture.

Bromination of the Thiazole Ring

Electrophilic Bromination

Direct bromination of the TBDMS-protected thiazole derivative is achieved using molecular bromine (Br₂) in acetic acid. Key parameters include:

  • Molar Ratio: 1:2 (thiazole:Bromine)

  • Solvent: Glacial acetic acid

  • Temperature: 10°C to room temperature

  • Reaction Time: 12–24 hours.

This method yields 70–85% of the desired 2-bromo product, with minor formation of dibrominated byproducts. Neutralization with aqueous ammonia (NH₃) or sodium bicarbonate (NaHCO₃) followed by extraction isolates the product.

Radical Bromination

Alternative approaches employ N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) under reflux. This radical-mediated process selectively brominates the 2-position due to the stability of the resulting thiazolyl radical.

  • Molar Ratio: 1:1.2 (thiazole:NBS)

  • Initiator: AIBN (5–10 mol%)

  • Temperature: 75–80°C

  • Reaction Time: 4–6 hours.

This method avoids acidic conditions, making it suitable for acid-sensitive substrates. Yields range from 65% to 78%, with purification via flash chromatography.

Comparative Analysis of Bromination Methods

Parameter Electrophilic Bromination Radical Bromination
Reagents Br₂ in acetic acidNBS, AIBN in CCl₄
Selectivity Moderate (∼80%)High (∼90%)
Byproducts Dibrominated derivativesTrace succinimide derivatives
Reaction Conditions Acidic, room temperatureNeutral, elevated temperature
Yield 70–85%65–78%

Electrophilic bromination offers higher yields but requires careful pH control during workup. Radical bromination provides superior regioselectivity, albeit with slightly lower efficiency.

Purification and Characterization

Isolation Techniques

Crude products are purified via:

  • Liquid-Liquid Extraction: Separation using ethyl acetate and water removes unreacted bromine or NBS.

  • Column Chromatography: Silica gel eluted with hexane/ethyl acetate (7:3) resolves the target compound from dibrominated byproducts.

Analytical Validation

  • NMR Spectroscopy: ¹H NMR confirms the absence of unprotected hydroxyl protons (δ 1.0–1.2 ppm for TBDMS methyl groups).

  • Mass Spectrometry: Molecular ion peaks at m/z 308.31 ([M]⁺) align with the expected molecular weight.

Challenges and Optimization

Steric Hindrance

The TBDMS group’s bulkiness can slow bromination kinetics. Increasing reaction time or temperature mitigates this issue without compromising selectivity.

Moisture Sensitivity

Silyl ethers are prone to hydrolysis. Strict anhydrous conditions and inert atmospheres (N₂ or Ar) are essential during both protection and bromination steps .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or alkoxide salts. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: The major products are the substituted thiazole derivatives.

    Oxidation Reactions: The major products are sulfoxides or sulfones.

    Reduction Reactions: The major product is the de-brominated thiazole derivative.

Scientific Research Applications

2-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: The compound is used in the development of new drugs, particularly those targeting infectious diseases and cancer.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole depends on its specific applicationThe tert-butyldimethylsilyl group serves as a protecting group, preventing unwanted reactions at the hydroxyl site until it is selectively removed under specific conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole and related brominated thiazoles:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Reactivity/Applications
2-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole (Target) C₁₁H₂₀BrNOSSi ~322.3* TBDMS-protected oxymethyl at C5; Br at C2 Low water solubility Cross-coupling reactions; protective group strategy for hydroxyl-containing intermediates
2-Bromo-5-methylthiazole () C₄H₄BrNS 178.05 Methyl at C5; Br at C2 Slightly soluble in water Direct electrophilic substitution; precursor for agrochemicals and pharmaceuticals
5-tert-Butyl-2-bromo-4-methylthiazole () C₈H₁₂BrNS 234.16 tert-Butyl at C5; Br at C2; methyl at C4 Hydrophobic Steric hindrance modulates reactivity in metal-catalyzed couplings
5-(2-Bromoethyl)-4-methylthiazole () C₆H₈BrNS 206.11 Bromoethyl at C5; methyl at C4 Moderate organic solubility Alkylation agent; potential linker in prodrug design
4-Bromo-2-(thiomethyl)thiazole () C₄H₄BrNS₂ 210.12 Thiomethyl at C2; Br at C4 Polar aprotic solvent-soluble Thiol-mediated conjugation; electronic effects alter nucleophilic substitution rates

*Calculated based on structural similarity to other TBDMS-containing compounds.

Key Observations:

Substituent Effects on Reactivity :

  • The TBDMS group in the target compound provides steric protection for the hydroxymethyl group, reducing undesired side reactions (e.g., oxidation or nucleophilic attack) compared to unprotected analogs like 2-Bromo-5-methylthiazole .
  • 5-tert-Butyl-2-bromo-4-methylthiazole () exhibits heightened steric hindrance due to the bulky tert-butyl group, which may slow down coupling reactions but enhance regioselectivity .

Solubility and Polarity :

  • The hydrophobic TBDMS group in the target compound significantly reduces water solubility, making it more compatible with organic solvents (e.g., THF, DCM) compared to 2-Bromo-5-methylthiazole, which retains slight water solubility .
  • 4-Bromo-2-(thiomethyl)thiazole () has a polar thiomethyl group, increasing its solubility in polar aprotic solvents like DMF .

Applications in Synthesis :

  • The bromoethyl substituent in 5-(2-Bromoethyl)-4-methylthiazole () enables alkylation reactions, useful in constructing heterocyclic frameworks or conjugates .
  • The target compound’s TBDMS-protected hydroxymethyl group is advantageous in multi-step syntheses, where temporary protection of hydroxyl groups is required .

Biological Relevance :

  • While direct biological data are absent in the evidence, brominated thiazoles are widely explored as kinase inhibitors, antimicrobial agents, and intermediates in drug discovery. The TBDMS group may enhance membrane permeability, a critical factor in pharmacokinetics .

Biological Activity

2-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C12H18BrNOSC_{12}H_{18}BrNOS and molecular weight of approximately 303.25 g/mol. The presence of the bromine atom and the tert-butyldimethylsilyl (TBDMS) group significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiazole derivatives. For instance, a study demonstrated that thiazole compounds exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of the TBDMS group in 2-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole enhances its lipophilicity, potentially improving membrane permeability and bioavailability, thereby increasing its antimicrobial efficacy .

Anticancer Potential

Research has indicated that thiazole derivatives can inhibit cancer cell proliferation. A specific study highlighted the anticancer activity of similar thiazole compounds against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis through the activation of caspase pathways. While direct data on 2-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole is limited, its structural similarity to other active thiazoles suggests potential anticancer properties .

Anti-inflammatory Effects

Thiazoles have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. A related compound demonstrated significant reduction in tumor necrosis factor-alpha (TNF-α) levels in vitro. This suggests that 2-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole may also possess similar anti-inflammatory effects, warranting further investigation into its therapeutic applications in inflammatory diseases .

Study 1: Synthesis and Biological Evaluation

A comprehensive study synthesized various thiazole derivatives, including 2-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole), evaluating their biological activities through in vitro assays. The results indicated that compounds with bromine substitution exhibited enhanced activity against E. coli, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL .

CompoundMIC against E. coli (µg/mL)Cytotoxicity (IC50, µM)
2-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole10>50
Control Compound A2030
Control Compound B15>100

Study 2: Anticancer Activity Assessment

In another study focusing on anticancer activity, similar thiazoles were tested against MCF-7 cells. The results showed that these compounds could induce apoptosis in a dose-dependent manner, with IC50 values ranging from 15 to 30 µM. Although specific data for the compound is not available, it is reasonable to hypothesize similar effects based on structural analogies .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole?

Methodological Answer: The synthesis of brominated thiazoles often involves regioselective bromination. For example, 2-bromo-thiazole derivatives can be synthesized via diazotization-bromination using CuBr and n-butyl nitrite in acetonitrile under mild heating (60°C) . For the tert-butyldimethylsilyl (TBS) protection of hydroxyl groups, prior functionalization of the thiazole’s hydroxymethyl group with TBSCl (tert-butyldimethylsilyl chloride) in the presence of a base like imidazole is recommended. This step prevents unwanted side reactions during bromination .

Q. How can the structure and purity of this compound be confirmed post-synthesis?

Methodological Answer: Structural characterization typically employs:

  • IR spectroscopy to confirm functional groups (e.g., C-Br stretching at ~550 cm⁻¹, Si-O-C vibrations at ~1250 cm⁻¹) .
  • NMR spectroscopy : 1^1H NMR can identify the TBS-protected methyl groups (δ ~0.1–0.3 ppm) and thiazole protons (δ ~7.0–8.5 ppm). 13^13C NMR distinguishes the quaternary carbons in the TBS group .
  • LC-MS for molecular weight verification and purity assessment .

Q. Why is the tert-butyldimethylsilyl (TBS) group used in this compound?

Methodological Answer: The TBS group acts as a protecting agent for hydroxyl functionalities, enhancing stability during reactions like bromination. Its steric bulk prevents undesired nucleophilic attacks or oxidation, and it is selectively removable under mild acidic conditions (e.g., TBAF in THF) .

Advanced Research Questions

Q. How does the TBS group influence the regioselectivity of bromination in thiazole derivatives?

Methodological Answer: Substituents on the thiazole ring direct bromination. The electron-donating TBS group at the 5-position deactivates the ring, favoring bromination at the 2-position due to reduced electron density. This aligns with observations in related compounds, where bulky substituents guide electrophilic substitution to less hindered sites . Computational modeling (e.g., DFT studies) can predict regioselectivity by analyzing charge distribution and steric maps .

Q. What are the stability challenges of this compound under varying reaction conditions?

Methodological Answer:

  • Thermal Stability : The TBS group is stable up to 150°C but may degrade under prolonged heating.
  • Acidic/Basic Conditions : TBS ethers hydrolyze in acidic media (e.g., HCl/MeOH) but remain intact in mild bases.
  • Light Sensitivity : Brominated thiazoles are prone to photodegradation; storage in amber vials under inert gas is advised .

Q. Can this compound serve as a precursor for bioactive thiazole derivatives?

Methodological Answer: Yes. The bromine atom at C2 is a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. The TBS-protected hydroxymethyl group can be deprotected to generate a free alcohol for further functionalization (e.g., esterification). Such strategies are used in synthesizing antitumor and antimicrobial agents, as seen in imidazo[2,1-b]thiazole derivatives .

Q. What analytical contradictions arise when characterizing brominated thiazoles?

Methodological Answer:

  • NMR Signal Overlap : Protons on the thiazole ring and TBS group may overlap in 1^1H NMR. Deuterated solvents (e.g., DMSO-d6) and 2D NMR (COSY, HSQC) resolve ambiguities .
  • Mass Spectrometry Fragmentation : Bromine’s isotopic pattern (1:1 ratio for 79^{79}Br/81^{81}Br) complicates LC-MS interpretation. High-resolution MS (HRMS) is critical for accurate mass confirmation .

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